PEG3 Linker for SNIPER Ternary Complexes
cIAP1 Ligand-Linker Conjugates 5 incorporates a three-unit polyethylene glycol (PEG₃) linker terminated by a primary amine, as confirmed by SMILES analysis (OCCOCCOCCN fragment) . In contrast, cIAP1 Ligand-Linker Conjugates 1 contains a PEG₄ linker (OCCOCCOCCOCCN), resulting in a longer spacer between the IAP ligand and the conjugation site . In a published SNIPER(ABL) optimization study, PEG₃ was identified as the superior linker length among tested variants, yielding the optimized degrader SNIPER(ABL)-39 with a BCR-ABL degradation DC₅₀ of 10 nM; longer linkers resulted in reduced degradation activity [1]. The PEG₃ architecture of Conjugate 5 thus mirrors a functionally validated linker length, whereas Conjugate 1's PEG₄ may produce suboptimal ternary-complex geometry for certain target proteins.
| Evidence Dimension | PEG linker length (ethylene glycol units) |
|---|---|
| Target Compound Data | PEG₃ (three ethylene glycol units, terminal amine) — MW 729.93 |
| Comparator Or Baseline | cIAP1 Ligand-Linker Conjugates 1: PEG₄ (four ethylene glycol units, terminal amine) — MW 798.00 |
| Quantified Difference | One ethylene glycol unit difference (~44 Da); PEG₃ validated in SNIPER(ABL)-39 (DC₅₀ 10 nM). PEG₄-length conjugates not comparably benchmarked in published SAR. |
| Conditions | Structural analysis by SMILES/in-source data; linker-length validation from SNIPER(ABL) series in BCR-ABL CML cell models |
Why This Matters
Linker length is a critical determinant of induced proximity and degradation efficiency; selecting a conjugate with a functionally benchmarked PEG₃ architecture reduces the risk of generating inactive degraders that must be re-synthesized with a different linker.
- [1] Shibata N, et al. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017;108(8):1657-1666. doi:10.1111/cas.13284 View Source
